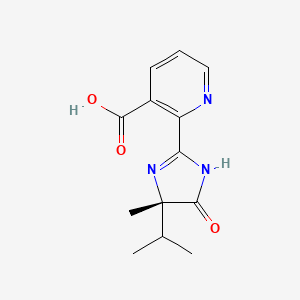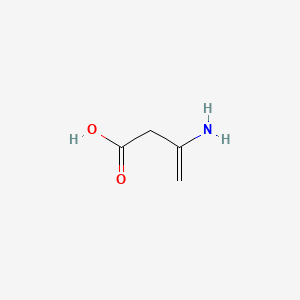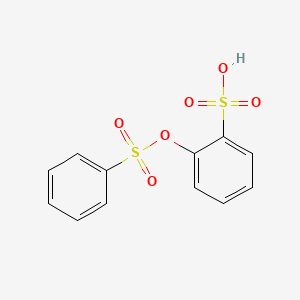
2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid is a chemical compound with the molecular formula C18H11Cl2NO2 and a molecular weight of 344.19 g/mol It is known for its unique structure, which includes two 4-chlorophenyl groups attached to a pyridine ring at the 2 and 6 positions, with a carboxylic acid group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid typically involves the reaction of 4-chlorobenzaldehyde with 4-nitroacetophenone in the presence of ammonium acetate and glacial acetic acid. The reaction mixture is refluxed for an extended period, usually around 18 hours, to ensure complete reaction . Upon cooling, the product precipitates out as a yellow solid, which can be purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the derivatives used. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(4-bromophenyl)-4-pyridinecarboxylic acid: Similar structure but with bromine atoms instead of chlorine.
2,6-Bis(4-fluorophenyl)-4-pyridinecarboxylic acid: Fluorine atoms replace the chlorine atoms.
2,6-Bis(4-methoxyphenyl)-4-pyridinecarboxylic acid: Methoxy groups replace the chlorine atoms.
Uniqueness
2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity The chlorine atoms can participate in various substitution reactions, making the compound versatile for synthetic applications
Propriétés
Numéro CAS |
33565-60-5 |
|---|---|
Formule moléculaire |
C18H11Cl2NO2 |
Poids moléculaire |
344.2 g/mol |
Nom IUPAC |
2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C18H11Cl2NO2/c19-14-5-1-11(2-6-14)16-9-13(18(22)23)10-17(21-16)12-3-7-15(20)8-4-12/h1-10H,(H,22,23) |
Clé InChI |
AHXHKFWCZJASTQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O)Cl |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O)Cl |
Key on ui other cas no. |
33565-60-5 |
Synonymes |
2,6-bis(4-chlorophenyl)-4-pyridinecarboxylic acid U 52267 U-52267 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


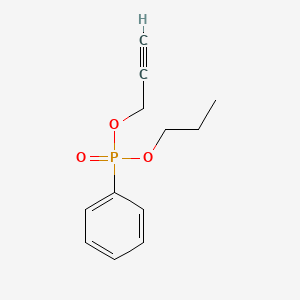
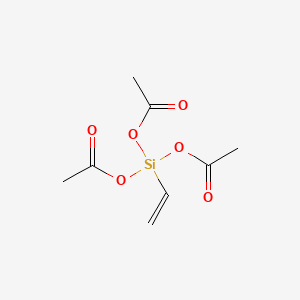


![2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]-1-[4-(2-methoxyphenyl)-1-piperazinyl]ethanone](/img/structure/B1195291.png)

![3H-indole-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1195294.png)
![5-[(4-ethylphenoxy)methyl]-N-(2-pyridinylmethyl)-2-furancarboxamide](/img/structure/B1195296.png)
